molecular formula C17H13ClFN3O2 B7689284 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide

Cat. No. B7689284
M. Wt: 345.8 g/mol
InChI Key: ULOCIKPSNXKEJF-UHFFFAOYSA-N
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Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family and has been synthesized using various methods. The purpose of

Mechanism of Action

The exact mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide exhibits significant biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. Furthermore, this compound has been shown to possess anticonvulsant activity and can reduce the severity and frequency of seizures.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits a wide range of therapeutic potential, making it a useful tool for studying various biological processes. However, one of the limitations of this compound is its potential toxicity, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide. One potential direction is to further investigate its anticancer potential and explore its mechanism of action in cancer cells. Additionally, this compound may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the potential therapeutic applications of this compound.
In conclusion, 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide has been reported using different methods. One such method involves the reaction of 2-chlorobenzohydrazide with 4-fluorobenzoyl chloride in the presence of triethylamine to obtain 3-(2-chlorophenyl)-1-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 3-bromo propionyl chloride in the presence of triethylamine to obtain the final product.

Scientific Research Applications

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic activities. Furthermore, this compound has been shown to possess potential as an anticancer agent.

properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c18-14-4-2-1-3-13(14)17-21-16(24-22-17)10-9-15(23)20-12-7-5-11(19)6-8-12/h1-8H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOCIKPSNXKEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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